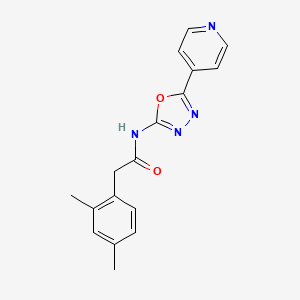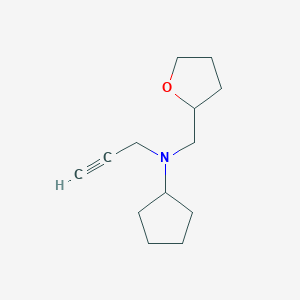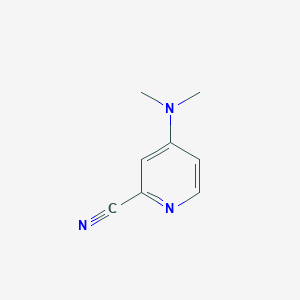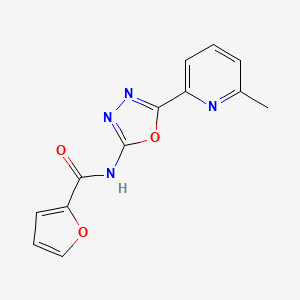
2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as DPOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide may also work by reducing oxidative stress and protecting neurons from damage.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has also been found to reduce oxidative stress and protect neurons from damage. In addition, 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has been found to have a low toxicity profile, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide. Another area of research is the investigation of the mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, which may provide insights into its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide for maximum efficacy.
Synthesemethoden
The synthesis of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenyl hydrazine with ethyl acetoacetate to form an intermediate product. This intermediate product is then reacted with pyridine-4-carboxaldehyde to form the final product, 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-3-4-14(12(2)9-11)10-15(22)19-17-21-20-16(23-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRYOMQEJHMYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2963243.png)



![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2963250.png)


![4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2963255.png)




![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)